3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one
Overview
Description
3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyridinone core substituted with chloro, difluorobenzyloxy, and methyl groups. Its distinct structure imparts specific chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-chloronicotinic acid and methylamine.
Introduction of the Difluorobenzyloxy Group: The difluorobenzyloxy group is introduced via a nucleophilic substitution reaction, where 2,4-difluorobenzyl chloride reacts with the hydroxyl group on the pyridinone core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and difluorobenzyloxy positions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The pyridinone core can undergo oxidation and reduction reactions under appropriate conditions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. Palladium catalysts and boronic acids are typical reagents used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the substituents on the pyridinone core.
Scientific Research Applications
3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its unique structure allows for the design of derivatives with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.
Comparison with Similar Compounds
3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one can be compared with other similar compounds, such as:
3-Chloro-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one: This compound lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
4-(2,4-Difluorobenzyloxy)-6-methyl-1H-pyridin-2-one: This compound lacks the chlorine atom at the 3-position, which may influence its chemical properties and interactions with biological targets.
3-Chloro-6-methyl-1H-pyridin-2-one:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-4-[(2,4-difluorophenyl)methoxy]-6-methyl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO2/c1-7-4-11(12(14)13(18)17-7)19-6-8-2-3-9(15)5-10(8)16/h2-5H,6H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGWQUIOJQSKCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)Cl)OCC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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